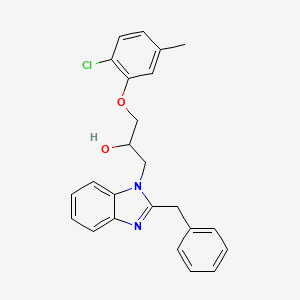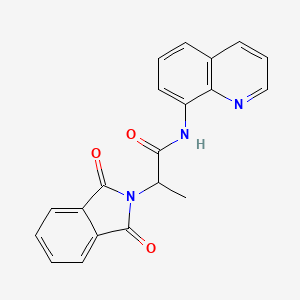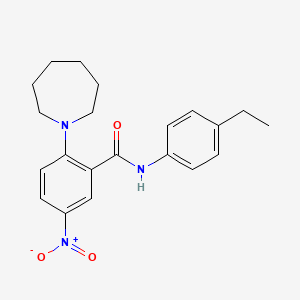
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol
Vue d'ensemble
Description
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol is an organic compound that has been studied extensively due to its potential applications in scientific research. This compound is synthesized through a multi-step process, and its mechanism of action has been investigated in various biochemical and physiological experiments. In
Applications De Recherche Scientifique
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol has been used in various scientific research applications, including cancer research, cardiovascular research, and neuroscience research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In cardiovascular research, this compound has been shown to have protective effects on the heart and reduce the risk of myocardial infarction. In neuroscience research, this compound has been investigated for its potential as a neuroprotective agent and for its effects on cognitive function.
Mécanisme D'action
The mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase, which are involved in cellular signaling pathways. This inhibition leads to the activation of various downstream signaling molecules, which ultimately results in the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In cardiovascular research, this compound has been shown to reduce the risk of myocardial infarction and improve cardiac function. In neuroscience research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol in lab experiments is its ability to selectively inhibit certain enzymes, which allows for the investigation of specific signaling pathways. However, a limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol. One direction is to investigate its potential as a therapeutic agent for cancer, cardiovascular disease, and neurological disorders. Another direction is to explore its effects on other signaling pathways and investigate its potential for use in other areas of scientific research. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
In conclusion, this compound is a compound that has shown promise in various scientific research applications. Its ability to selectively inhibit certain enzymes and activate downstream signaling pathways makes it a valuable tool for investigating cellular signaling pathways. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c1-17-11-12-20(25)23(13-17)29-16-19(28)15-27-22-10-6-5-9-21(22)26-24(27)14-18-7-3-2-4-8-18/h2-13,19,28H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGBVHBBSIOBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[4-(9H-fluoren-9-yl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4081182.png)
![N-[(1R)-1-(3-methoxyphenyl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4081194.png)
![6-amino-3-(2,5-dimethyl-3-thienyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081196.png)
![6-amino-3-(2,5-dimethyl-3-thienyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081201.png)


![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4081237.png)
![3-(benzoylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B4081240.png)
![N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4081258.png)
![isopropyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4081264.png)
![N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide](/img/structure/B4081268.png)
![7-(difluoromethyl)-5-phenyl-3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4081269.png)

![N-{[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4081284.png)